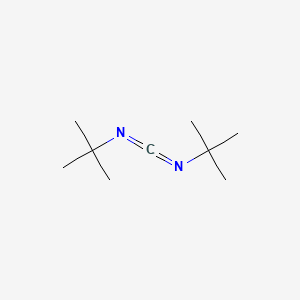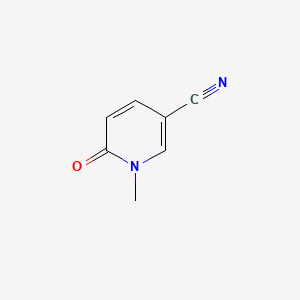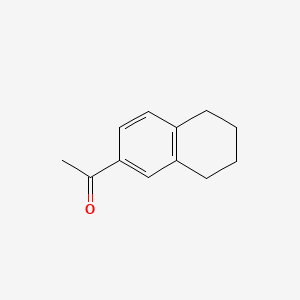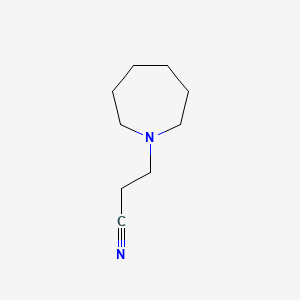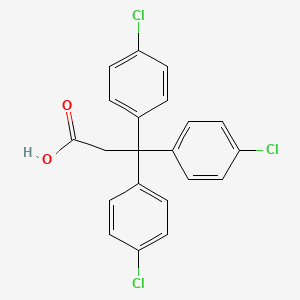
3,3,3-Tris(4-chlorophenyl)propionic acid
Vue d'ensemble
Description
L'acide 3,3,3-tris(4-chlorophényl)propanoïque est un composé organique de formule moléculaire (ClC6H4)3CCH2CO2H. Il est connu pour ses effets inhibiteurs puissants sur certaines enzymes, en particulier les protéine-tyrosine phosphatases comme la Yersinia PTP (protéine-tyrosine phosphatase) YopH . Ce composé se caractérise par la présence de trois groupes 4-chlorophényles attachés à un squelette d'acide propanoïque, ce qui en fait une molécule unique et importante dans divers domaines de la recherche scientifique.
Mécanisme D'action
Target of Action
The primary target of 3,3,3-Tris(4-chlorophenyl)propionic acid is Yersinia protein-tyrosine phosphatase (YopH) . YopH is a critical virulence factor in Yersinia species, bacteria that can cause various diseases in humans. The compound acts as a potent inhibitor of this enzyme .
Mode of Action
This compound interacts with YopH, inhibiting its enzymatic activity . .
Result of Action
The inhibition of YopH by this compound could potentially disrupt the normal functioning of Yersinia bacteria, affecting their ability to cause disease
Analyse Biochimique
Biochemical Properties
3,3,3-Tris(4-chlorophenyl)propionic acid interacts with the enzyme protein-tyrosine phosphatase (PTP) YopH, inhibiting its activity . The nature of this interaction is inhibitory, meaning that the presence of this compound reduces the activity of YopH .
Cellular Effects
Its role as an inhibitor of YopH suggests that it may influence cell signaling pathways regulated by this enzyme .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the enzyme YopH, resulting in the inhibition of this enzyme . This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .
Méthodes De Préparation
Voies de Synthèse et Conditions Réactionnelles : La synthèse de l'acide 3,3,3-tris(4-chlorophényl)propanoïque implique généralement la réaction du 4-chlorobenzaldéhyde avec l'acide malonique en présence d'une base, suivie d'une décarboxylation. Les conditions réactionnelles incluent souvent :
Base : Éthoxyde de sodium ou carbonate de potassium
Solvant : Éthanol ou méthanol
Température : Conditions de reflux
Méthodes de Production Industrielle : Bien que les méthodes de production industrielle spécifiques ne soient pas largement documentées, la synthèse suit généralement des voies similaires aux méthodes de laboratoire, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de Réactions : L'acide 3,3,3-tris(4-chlorophényl)propanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Conversion en acides carboxyliques ou cétones correspondants.
Réduction : Formation d'alcools ou d'alcanes.
Substitution : Halogénation ou nitration des cycles aromatiques.
Réactifs et Conditions Communs :
Oxydation : Permanganate de potassium (KMnO4) ou trioxyde de chrome (CrO3) en milieu acide.
Réduction : Hydrure de lithium et d'aluminium (LiAlH4) ou hydrogénation sur catalyseur de palladium.
Substitution : Halogénation utilisant du chlore ou du brome en présence d'un acide de Lewis tel que le chlorure d'aluminium (AlCl3).
Produits Principaux :
Oxydation : Formation de dérivés de l'acide 3,3,3-tris(4-chlorophényl)propanoïque avec des groupes carboxyles ou céto supplémentaires.
Réduction : Formation de 3,3,3-tris(4-chlorophényl)propanol ou de 3,3,3-tris(4-chlorophényl)propane.
Substitution : Formation de dérivés halogénés ou nitrés de l'acide 3,3,3-tris(4-chlorophényl)propanoïque.
4. Applications de la Recherche Scientifique
L'acide 3,3,3-tris(4-chlorophényl)propanoïque a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de construction pour la synthèse de molécules organiques plus complexes.
Biologie : Agit comme un puissant inhibiteur des protéine-tyrosine phosphatases, ce qui le rend précieux pour l'étude des fonctions enzymatiques et des voies de signalisation.
Médecine : Applications thérapeutiques potentielles en raison de ses effets inhibiteurs sur des enzymes spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
5. Mécanisme d'Action
Le principal mécanisme d'action de l'acide 3,3,3-tris(4-chlorophényl)propanoïque implique ses effets inhibiteurs sur les protéine-tyrosine phosphatases comme la Yersinia PTP YopH. Le composé se lie au site actif de l'enzyme, bloquant son activité et affectant ainsi diverses voies de signalisation cellulaire . Cette inhibition peut entraîner des fonctions cellulaires modifiées et a des implications thérapeutiques potentielles.
Composés Similaires :
Acide 3,3,3-triphénylpropanoïque : Il n'a pas les atomes de chlore, ce qui le rend moins puissant comme inhibiteur enzymatique.
Acide 3,3,3-tris(4-bromophényl)propanoïque : Structure similaire, mais avec des atomes de brome au lieu de chlore, ce qui peut modifier sa réactivité et sa puissance.
Acide 3,3,3-tris(4-fluorophényl)propanoïque : Contient des atomes de fluor, ce qui peut affecter ses propriétés chimiques et son activité biologique.
Unicité : L'acide 3,3,3-tris(4-chlorophényl)propanoïque est unique en raison de la présence de trois groupes 4-chlorophényles, ce qui améliore ses effets inhibiteurs sur des enzymes spécifiques. Cette caractéristique structurelle le distingue d'autres composés similaires et contribue à son rôle important dans la recherche scientifique.
Applications De Recherche Scientifique
3,3,3-Tris(4-chlorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Acts as a potent inhibitor for protein-tyrosine phosphatases, making it valuable in studying enzyme functions and signaling pathways.
Medicine: Potential therapeutic applications due to its inhibitory effects on specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
3,3,3-Triphenylpropanoic acid: Lacks the chlorine atoms, making it less potent as an enzyme inhibitor.
3,3,3-Tris(4-bromophenyl)propanoic acid: Similar structure but with bromine atoms instead of chlorine, which may alter its reactivity and potency.
3,3,3-Tris(4-fluorophenyl)propanoic acid: Contains fluorine atoms, potentially affecting its chemical properties and biological activity.
Uniqueness: 3,3,3-Tris(4-chlorophenyl)propanoic acid is unique due to the presence of three 4-chlorophenyl groups, which enhance its inhibitory effects on specific enzymes. This structural feature distinguishes it from other similar compounds and contributes to its significant role in scientific research.
Propriétés
IUPAC Name |
3,3,3-tris(4-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl3O2/c22-17-7-1-14(2-8-17)21(13-20(25)26,15-3-9-18(23)10-4-15)16-5-11-19(24)12-6-16/h1-12H,13H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIVWYJOCNGZRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176065 | |
| Record name | 3,3,3-Tris(p-chlorophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2168-06-1 | |
| Record name | 4-Chloro-β,β-bis(4-chlorophenyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2168-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,3-Tris(4-chlorophenyl)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002168061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3,3-Tris(p-chlorophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-tris(p-chlorophenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3,3-TRIS(4-CHLOROPHENYL)PROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LD3SB44ZHS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


